5-(benzyloxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
5-(benzyloxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide is a useful research compound. Its molecular formula is C22H21NO5 and its molecular weight is 379.412. The purity is usually 95%.
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Scientific Research Applications
Synthesis of CCR5 Antagonists
A practical method has been developed for synthesizing orally active CCR5 antagonists, which are crucial in the treatment of conditions like HIV. The synthesis process involves a series of reactions including esterification, intramolecular Claisen type reaction, and Suzuki−Miyaura reaction, followed by hydrolysis and amidation. This method establishes a new, inexpensive approach without the need for chromatographic purification, illustrating the compound's relevance in medicinal chemistry research (Ikemoto et al., 2005).
Anti-Inflammatory and Analgesic Agents
Research on novel heterocyclic compounds derived from visnaginone and khellinone, which share a similar chemical space with the query compound, demonstrates their potential as anti-inflammatory and analgesic agents. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1/COX-2) and possess significant analgesic and anti-inflammatory activities, comparing favorably with sodium diclofenac. This indicates their importance in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Synthesis and Cytotoxicity Studies
The synthesis and characterization of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives demonstrate the potential of these compounds in cancer research. These derivatives were tested for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing insights into their applicability in developing anticancer drugs. This showcases how similar compounds could be used in synthesizing new chemical entities with potential therapeutic benefits (Hassan et al., 2014).
Antibacterial Activity of Oxadiazoles
Synthesis of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles and their evaluation for antibacterial activity highlight the potential of such compounds in addressing bacterial infections. This research demonstrates how modifications to the chemical structure can impact the biological activity of synthesized compounds, offering pathways for the development of new antibacterial agents (Aghekyan et al., 2020).
Mechanism of Action
Target of Action
For instance, 4-Methoxyphenethyl alcohol, a compound with a similar structure, has been reported to inhibit protein, RNA, and DNA synthesis in Escherichia coli .
Mode of Action
For example, 4-Methoxyphenol acts as an inhibitor in radical polymerization monomers, such as acrylic monomers . It works together with oxygen to form peroxy radicals, which then react with the monomer to form a random copolymer .
Biochemical Pathways
For instance, 4-Methoxyphenol is known to inhibit peroxide formation in ethers, chlorinated hydrocarbons, and ethyl cellulose .
Result of Action
For example, 4-Methoxyphenol is known to inhibit peroxide formation, thereby preventing the formation of long oxygen−monomer copolymer chains .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-oxo-5-phenylmethoxypyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-26-18-9-7-16(8-10-18)11-12-23-22(25)20-13-19(24)21(15-28-20)27-14-17-5-3-2-4-6-17/h2-10,13,15H,11-12,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBKVUKEWNYZQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.